Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate (CAS 1710661-37-2) is a trisubstituted thiophene derivative bearing a C-2 methyl ester, a C-3 hydroxyl group, and a C-5 isobutoxy (-OCH₂CH(CH₃)₂) substituent, with a molecular formula of C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol. The compound belongs to the class of 3-hydroxy-5-alkoxythiophene-2-carboxylates, a scaffold historically utilized in the synthesis of bioactive heterocycles.

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
Cat. No. B12071061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate
Molecular FormulaC10H14O4S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=C(S1)C(=O)OC)O
InChIInChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(11)9(15-8)10(12)13-3/h4,6,11H,5H2,1-3H3
InChIKeyQZALDTIHSHNFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate – Physicochemical and Structural Baseline for Informed Procurement


Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate (CAS 1710661-37-2) is a trisubstituted thiophene derivative bearing a C-2 methyl ester, a C-3 hydroxyl group, and a C-5 isobutoxy (-OCH₂CH(CH₃)₂) substituent, with a molecular formula of C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol [1]. The compound belongs to the class of 3-hydroxy-5-alkoxythiophene-2-carboxylates, a scaffold historically utilized in the synthesis of bioactive heterocycles [2]. Its predicted physicochemical profile includes an XLogP3 of 3.6, a topological polar surface area (TPSA) of 84 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties position it as a moderately lipophilic intermediate with balanced hydrogen-bonding capacity, suitable for further derivatization in medicinal chemistry and materials science programs.

Scaffold 3-Hydroxy-5-isobutoxythiophene-2-carboxylate; trisubstituted thiophene building block
Profile Computed moderate lipophilicity with balanced polarity; may support further derivatization workflows
Supply Multi-supplier research-grade intermediate with standardized CAS registry

Why Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate Cannot Be Replaced by a Generic 3-Hydroxythiophene Analog


Within the 3-hydroxythiophene-2-carboxylate series, the identity of the 5-alkoxy substituent critically governs lipophilicity, steric bulk, and electronic properties—parameters that directly influence membrane permeability, target binding, and metabolic stability [1]. The isobutoxy group in the target compound confers an XLogP3 of 3.6, substantially higher than the methoxy (XLogP3 = 2.3) and ethoxy (XLogP3 = 2.7) analogs [2]; this ~1.3 log unit increase relative to the 5-methoxy derivative translates to roughly a 20-fold increase in predicted octanol-water partition coefficient. Substituting the branched isobutoxy chain with a linear or shorter alkoxy group not only shifts lipophilicity outside the optimal range for a given biological target but also alters the steric and conformational landscape, potentially compromising structure-activity relationships established during lead optimization. Furthermore, regioisomeric variants such as methyl 4-isobutoxythiophene-2-carboxylate lack the 3-hydroxyl group entirely, eliminating the intramolecular hydrogen-bonding network that stabilizes the bioactive conformation of 3-hydroxy-5-alkoxythiophene-2-carboxylates [1]. These quantitative and structural differences preclude simple interchangeability.

5-Alkoxy chain identity
Target Isobutoxy (branched C4, computed XLogP3 ~3.6)
Substitute Methoxy or ethoxy (linear, shorter; XLogP3 ~2.3–2.7)
Lipophilicity may shift ~1.3 log units lower; predicted partitioning may differ ~20-fold, altering permeability and distribution context
Regioisomeric substitution pattern
Target 3-Hydroxy-5-isobutoxy (HBD=1; intramolecular H-bond with C-2 ester)
Substitute 4-Isobutoxy regioisomer (HBD=0; no 3-OH, no intramolecular H-bond)
Loss of 3-OH eliminates intramolecular hydrogen bonding; tautomeric stabilization and electrostatic surface may differ fundamentally
Steric and conformational profile
Target Branched isobutoxy chain (5 rotatable bonds, 15 heavy atoms)
Substitute Linear or shorter alkoxy chains (3–4 rotatable bonds, 12–13 heavy atoms)
Steric footprint and conformational flexibility may not transfer; hydrophobic pocket occupancy may shift

Quantitative Differentiation Evidence for Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation vs. 5-Methoxy and 5-Ethoxy Analogs

The target compound exhibits an XLogP3 of 3.6, calculated by the XLogP3 3.0 algorithm in PubChem [1]. This represents an increase of 1.3 log units over the 5-methoxy analog (XLogP3 = 2.3; CAS 19813-55-9) and 0.9 log units over the 5-ethoxy analog (XLogP3 = 2.7; CAS 95201-96-0) [2]. The trend follows the increasing carbon count and branching of the alkoxy chain and places the isobutoxy derivative in a lipophilicity range more consistent with CNS-penetrant or intracellular-targeted small molecules.

XLogP3 Comparison
Computed context
Target: 3.6 vs 5-MeO: 2.3 vs 5-EtO: 2.7
ΔXLogP3 = +1.3 vs 5-methoxy; +0.9 vs 5-ethoxy
Supports lipophilicity-based analog differentiation
Computed values (XLogP3 3.0); verify with experimental logP
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Steric Bulk Differentiation vs. 5-Methoxy and 5-Ethoxy Analogs

The isobutoxy substituent contributes a molecular weight of 230.28 g/mol to the target compound, compared to 188.20 g/mol for the 5-methoxy analog and 202.23 g/mol for the 5-ethoxy analog [1]. The branched isobutoxy group (C₄H₉O, ~73 Da contribution) introduces greater steric bulk and conformational flexibility than the linear or shorter alkoxy chains, with five rotatable bonds (vs. 3–4 for smaller analogs) [1]. This additional steric volume, estimated from the heavy atom count of 15 vs. 12 (5-methoxy) and 13 (5-ethoxy), can differentially occupy hydrophobic pockets in enzyme active sites or receptor binding clefts [2].

MW & Steric Profile
Computed context
MW: 230.28 g/mol; heavy atoms: 15; rotatable bonds: 5
ΔMW = +42.1 vs 5-MeO; +28.1 vs 5-EtO
Supports steric bulk differentiation review
Steric fit is target-dependent; computed heavy atom count
Steric effects Molecular recognition Structure-activity relationships

Regioisomeric Differentiation: 5-Isobutoxy-3-hydroxy vs. 4-Isobutoxy (Lacking 3-OH)

The target compound is a 2,3,5-trisubstituted thiophene, whereas the commercially available methyl 4-isobutoxythiophene-2-carboxylate (CAS 1707372-20-0, MW 214.28, C₁₀H₁₄O₃S) lacks the 3-hydroxyl group entirely . Spectroscopic studies on carbonyl-substituted 3-hydroxythiophenes demonstrate that the 3-OH group engages in intramolecular hydrogen bonding with the adjacent C-2 ester carbonyl, stabilizing the hydroxyaromatic tautomer and influencing both the electronic character of the ring and the conformational preference of the molecule [1]. The 4-isobutoxy regioisomer, devoid of this hydrogen-bonding network, presents a fundamentally different electrostatic surface and tautomeric behavior, which cannot recapitulate the biological or chemical reactivity profile of the 3-hydroxy-5-isobutoxy system.

Regioisomer Identity
Head-to-head
3-OH present (HBD=1, HBA=5) vs 4-isobutoxy regioisomer (HBD=0, HBA=3)
ΔMW = +16.0 g/mol; ΔHBD = +1; ΔHBA = +2
3-OH enables intramolecular H-bonding network
Tautomeric stabilization per Tetrahedron 1965; regioisomer lacks this feature
Regioisomerism Hydrogen bonding Tautomeric stability

Computed Drug-Likeness and Physicochemical Profile vs. Parent 3-Hydroxythiophene-2-carboxylate Scaffold

The target compound adheres to Lipinski's Rule of Five criteria (MW 230.28 ≤ 500; XLogP3 3.6 ≤ 5; HBD 1 ≤ 5; HBA 5 ≤ 10) [1], placing it in favorable drug-like chemical space. In contrast, the parent methyl 3-hydroxythiophene-2-carboxylate (MW 158.18, XLogP3 2.0, HBA 4) occupies a lower molecular weight and more polar region of chemical space [2]. The addition of the isobutoxy group shifts the compound toward higher lipophilicity and molecular complexity while maintaining TPSA at 84 Ų across the 5-alkoxy series [1]. This shift may be advantageous for targets requiring balanced polarity and passive membrane permeability.

Drug-Likeness Parameters
Computed context
MW 230.28; XLogP3 3.6; HBD 1; HBA 5; TPSA 84 Ų; RotB 5
Lipinski-compliant; ΔXLogP3 = +1.6 vs parent (5-H)
Supports drug-like space positioning review
All parameters computed; experimental ADME may differ
Drug-likeness Lipinski parameters Physicochemical space

Commercial Availability and Purity Specifications vs. Research-Grade Analogs

The target compound is available from multiple suppliers with minimum purity specifications of 95% (AKSci) and NLT 98% (MolCore) , with documented CAS registration (1710661-37-2) and IUPAC nomenclature (methyl 3-hydroxy-5-(2-methylpropoxy)thiophene-2-carboxylate) standardized across vendors . While the 5-methoxy and 5-ethoxy analogs are similarly available, the isobutoxy derivative's distinct CAS number and verified analytical specifications reduce the risk of isomeric confusion or batch-to-batch variability that can occur with less well-characterized analogs.

Purity & Supply
Data to verify
Purity: ≥95% (AKSci); NLT 98% (MolCore)
CAS 1710661-37-2; multiple ISO-certified suppliers
Supports procurement identity verification
Supplier specifications; confirm lot-specific COA
Procurement Quality specifications Supply chain

Recommended Application Scenarios for Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity in the 3-Hydroxythiophene-2-carboxylate Series

When structure-activity relationship (SAR) studies reveal that increasing lipophilicity at the 5-position improves target potency or cellular permeability, methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate (XLogP3 = 3.6) provides a rationally stepped increase over the 5-methoxy (XLogP3 = 2.3) and 5-ethoxy (XLogP3 = 2.7) analogs [1]. The ~1.3 log unit increase relative to the 5-methoxy derivative corresponds to an approximately 20-fold enhancement in predicted partitioning, enabling medicinal chemists to probe hydrophobic pocket occupancy without resorting to excessively lipophilic substituents that risk compromising solubility or promiscuous binding.

Synthesis of CNS-Penetrant or Intracellular-Targeted Small Molecule Libraries

The XLogP3 of 3.6, combined with a TPSA of 84 Ų and one hydrogen bond donor, places this compound in favorable physicochemical space for blood-brain barrier penetration or intracellular target engagement [1]. The scaffold's intramolecular hydrogen bond between the 3-OH and the C-2 ester carbonyl, established for 3-hydroxythiophene-2-carboxylates [2], effectively masks polarity and may further facilitate membrane transit. In contrast, the parent compound (XLogP3 = 2.0) and the 5-methoxy analog (XLogP3 = 2.3) reside in a more polar region less optimal for passive CNS entry.

Structure-Based Design Targeting Hydrophobic Sub-Pockets with Branched Alkyl Accommodation

The branched isobutoxy group provides a steric fingerprint (15 heavy atoms, 5 rotatable bonds) distinct from linear alkoxy chains, potentially engaging hydrophobic sub-pockets that preferentially accommodate branched alkyl groups [1]. When X-ray crystallography or computational docking of the target protein reveals a branched hydrophobic cavity, the isobutoxy substituent offers an ideal shape-complementary moiety. The 5-methoxy and 5-ethoxy analogs, with their smaller and conformationally restricted alkoxy chains (1–2 alkoxy carbons), cannot access these steric interactions [2].

Procurement of a Structurally Unambiguous Intermediate with Multi-Vendor Supply Assurance

For research programs transitioning from hit-to-lead into preclinical development, the target compound's verified CAS registry (1710661-37-2), standardized IUPAC name, and availability from multiple ISO-certified suppliers at ≥95% purity [1] provide supply chain confidence. The compound's unique InChIKey (QZALDTIHSHNFAF-UHFFFAOYSA-N) enables unambiguous database queries, reducing the risk of procurement errors that can arise with regioisomeric analogs sharing similar nomenclature (e.g., methyl 4-isobutoxythiophene-2-carboxylate, CAS 1707372-20-0) [2].

Application
Selection Property
Validation Focus
Lead optimization SAR studies
5-Alkoxy lipophilicity differentiation
Computed vs. experimental logP review
CNS-targeted probe design
TPSA/HBD profile and polarity context
Membrane permeability assessment
Hydrophobic pocket molecular design
Branched alkoxy steric profile
Shape complementarity review
Multi-vendor procurement workflows
CAS registry and identity standardization
Lot-specific identity verification
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